molecular formula C9H19NO2S B1385979 4-((Isopropylsulfonyl)methyl)piperidine CAS No. 1018533-19-1

4-((Isopropylsulfonyl)methyl)piperidine

Cat. No. B1385979
M. Wt: 205.32 g/mol
InChI Key: DKXHFZDMWHOILA-UHFFFAOYSA-N
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Description

4-((Isopropylsulfonyl)methyl)piperidine, also known as IMSMP, is a heterocyclic compound that has been used in pharmaceutical research. Piperidines, the family of compounds to which it belongs, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . A series of novel derivatives of 4-amino methyl piperidine were synthesized and explored for analgesic potential against the mu-opioid receptor . An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has also been developed .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of 4-((Isopropylsulfonyl)methyl)piperidine is C9H19NO2S.


Chemical Reactions Analysis

Piperidines are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . They also serve as a strong base for the deprotonation of carbonyl compounds and are employed in the addition to carbon–carbon multiple bonds .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature . The molecular weight of 4-((Isopropylsulfonyl)methyl)piperidine is 205.32 g/mol.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe burns and eye damage. The vapors of piperidine can cause respiratory irritation .

Future Directions

Piperidines are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future direction in the study of 4-((Isopropylsulfonyl)methyl)piperidine and similar compounds may involve further exploration of their synthesis methods, pharmacological applications, and safety profiles.

properties

IUPAC Name

4-(propan-2-ylsulfonylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S/c1-8(2)13(11,12)7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXHFZDMWHOILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651575
Record name 4-[(Propane-2-sulfonyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Isopropylsulfonyl)methyl)piperidine

CAS RN

1018533-19-1
Record name 4-[(Propane-2-sulfonyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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